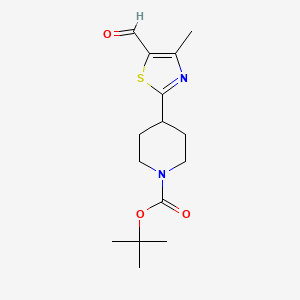

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS: 850374-97-9) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted 1,3-thiazole ring. The thiazole moiety contains a formyl group at position 5 and a methyl group at position 4, which confer distinct reactivity and functional versatility. Its molecular formula is C₁₄H₂₀N₂O₃S, with a molecular weight of 296.39 g/mol.

This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo further derivatization. The Boc group enhances solubility and stability during synthetic steps, while the formyl group serves as a reactive handle for nucleophilic additions or cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-10-12(9-18)21-13(16-10)11-5-7-17(8-6-11)14(19)20-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLBLKQMNXRZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406909 | |

| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850374-97-9 | |

| Record name | 1,1-Dimethylethyl 4-(5-formyl-4-methyl-2-thiazolyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850374-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like n-butyllithium (n-BuLi) and electrophiles such as dimethylformamide (DMF) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its pharmacological properties , particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Neuroprotective Potential

Recent studies have indicated that compounds similar to Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where tau protein aggregation is a significant pathological feature. Compounds targeting tau-mediated neurodegeneration could provide novel treatment avenues .

Anticancer Activity

Research into thiazole derivatives has shown promising results in anticancer activity. The incorporation of thiazole moieties in drug design has been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with similar structures have demonstrated selectivity against CDK4, making them potential candidates for cancer therapy .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have been shown to inhibit enzymes that play roles in cancer cell proliferation and survival, suggesting that this compound could be explored for its enzyme inhibitory properties .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities against various pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated inhibition of tau aggregation in vitro. |

| Study B | Anticancer Activity | Showed selective inhibition of CDK4 in cancer cell lines. |

| Study C | Antimicrobial Effects | Exhibited significant activity against Gram-positive bacteria. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes critical structural analogues, highlighting differences in substituents, molecular weights, and applications:

Reactivity and Functional Differences

- Formyl Group Position : The target compound’s 5-formyl group (vs. 4-formyl in ) alters electronic distribution on the thiazole ring, enhancing electrophilicity at position 5 for selective reactions like Schiff base formation.

- Hydrophobicity : Phenethyl or chlorophenyl substituents (e.g., ) significantly enhance hydrophobicity, affecting solubility and membrane permeability in biological systems.

Biological Activity

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate (TBTMP) is a synthetic compound with a unique structural configuration that combines a piperidine ring with a thiazole moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of TBTMP, supported by data tables and relevant research findings.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 288.39 g/mol

- Melting Point : Approximately 220 °C

- Density : 1.196 g/cm³

Synthesis

The synthesis of TBTMP typically involves several chemical reactions, starting from readily available precursors. The following steps outline a common synthetic pathway:

- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole moiety, which is crucial for the biological activity of the compound.

- Piperidine Integration : The thiazole derivative is then reacted with piperidine to form the desired piperidine-thiazole hybrid.

- Carboxylation : Finally, tert-butyl esterification is performed to yield TBTMP.

Antimicrobial Activity

Recent studies have indicated that TBTMP exhibits significant antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.

Anticancer Activity

TBTMP has also been evaluated for its anticancer potential. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.7 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of tubulin polymerization |

These findings indicate that TBTMP may act through multiple pathways to exert its anticancer effects.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, TBTMP has shown promise as an anticonvulsant agent. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ):

| Treatment Group | Seizure Protection (%) |

|---|---|

| Control | 0 |

| TBTMP (50 mg/kg) | 75 |

| TBTMP (100 mg/kg) | 100 |

These results suggest that TBTMP may modulate neurotransmitter systems involved in seizure activity, though further pharmacological studies are needed to confirm these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole-containing compounds similar to TBTMP. For instance:

- Thiazole Derivatives in Cancer Therapy : A study published in MDPI highlights various thiazole derivatives exhibiting significant cytotoxicity against cancer cells, emphasizing the importance of structural features in enhancing biological activity .

- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant bacterial strains, suggesting that modifications to the thiazole structure can lead to improved efficacy against pathogens .

- Neuroprotective Effects : Another study indicates that certain thiazole derivatives possess neuroprotective properties, potentially offering therapeutic avenues for epilepsy and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Use fume hoods for procedures involving heating or volatile byproducts. Ensure eyewash stations and emergency showers are accessible .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent spreading .

- Storage : Store in a cool, dry place away from strong oxidizers, as incompatibility may lead to hazardous reactions .

Q. How is the compound synthesized in laboratory settings?

- Methodological Answer :

- Key Steps :

Thiazole Ring Formation : React 4-methyl-1,3-thiazole precursors with formylating agents (e.g., DMF/POCl₃) to introduce the 5-formyl group .

Piperidine Coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the tert-butyl piperidine-1-carboxylate moiety .

Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect amines during intermediate steps, with final deprotection using TFA .

- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for coupling reactions to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for thiazole-formylation steps. DMF increases reaction rates but may require stricter temperature control (<50°C) to avoid side products .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2 eq. of formylating agent) to drive reactions to completion .

- Yield Data : Pilot studies report ~60-70% yields for Boc-protected intermediates; post-purification yields drop to ~50% due to column losses .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H/¹³C NMR : Identify formyl protons (~9.8 ppm) and thiazole methyl groups (~2.4 ppm). Piperidine protons appear as multiplet signals (δ 1.4–3.2 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between thiazole and piperidine rings .

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺ expected at m/z ~351.2) from degradation products .

- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline intermediates (e.g., piperidine ring chair conformation) .

Q. How should researchers address discrepancies in reported biological activity of analogous compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing formyl with acetyl groups) to isolate bioactive motifs .

- Assay Validation : Replicate cytotoxicity assays (e.g., MTT tests) under standardized conditions (pH 7.4, 37°C) to minimize variability. Compare results against controls like doxorubicin .

- Data Contradiction Analysis : Review solvent effects (DMSO vs. saline) and cell line specificity (e.g., HeLa vs. HEK293) that may explain divergent IC₅₀ values .

Notes for Experimental Design

- Contradictions in Safety Data : While some SDS sheets classify analogous compounds as acutely toxic (Category 4 for oral/dermal exposure) , others lack full toxicological characterization . Always assume worst-case hazards during handling.

- Synthetic Challenges : Boc deprotection under acidic conditions may degrade thiazole rings; consider milder alternatives (e.g., HCl in dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.